3-(2-chlorophenyl)-5-methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)isoxazole-4-carboxamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including an isoxazole ring, a tetrazole ring, and a chlorophenyl group. Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The tetrazole ring is a class of five-membered heterocyclic compounds that contain four nitrogen atoms and one carbon atom. The chlorophenyl group is a phenyl group (a ring of six carbon atoms) with a chlorine atom attached.
Scientific Research Applications
Antitumor Applications
- Antitumor Activity: Research by Stevens et al. (1984) discusses a compound with structural similarities to the chemical , which demonstrates curative activity against L-1210 and P388 leukemia. This compound acts as a prodrug modification of an acyclic triazene, indicating potential antitumor applications (Stevens et al., 1984).
Chemical Synthesis and Structural Analysis
- Synthesis and Structural Studies: The synthesis and structural analysis of compounds related to "3-(2-chlorophenyl)-5-methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)isoxazole-4-carboxamide" have been a subject of several studies. For instance, Azizian et al. (2000) discuss the synthesis and rearrangement of certain carboxamide compounds, which could have implications for the synthesis of similar compounds (Azizian et al., 2000).
- Experimental and Theoretical Structural Study: Jezierska et al. (2003) performed both experimental and theoretical structural studies on a similar compound, providing valuable insights for the understanding of its molecular properties (Jezierska et al., 2003).
Biological Activity
- Antimicrobial and Antifungal Activities: A study by Akbari et al. (2008) on compounds closely related to the chemical showed significant inhibition on bacterial and fungal growth, suggesting potential antimicrobial applications (Akbari et al., 2008).
- Anticonvulsant Properties: The crystal structures of three anticonvulsant enaminones, as discussed by Kubicki et al. (2000), offer insights into the potential anticonvulsant applications of structurally related compounds (Kubicki et al., 2000).
Herbicidal and Insecticidal Activity
- Herbicidal and Insecticidal Applications: Studies by Wang et al. (2004) and Yu et al. (2009) have explored the herbicidal and insecticidal activities of compounds similar to "this compound," indicating potential applications in agriculture (Wang et al., 2004), (Yu et al., 2009).
Mechanism of Action
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O2/c1-12-7-9-14(10-8-12)27-17(23-25-26-27)11-22-20(28)18-13(2)29-24-19(18)15-5-3-4-6-16(15)21/h3-10H,11H2,1-2H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAZXSYMATYOQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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